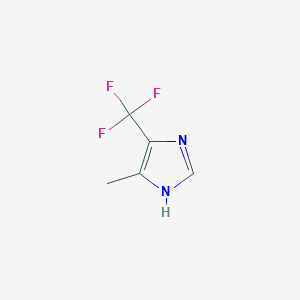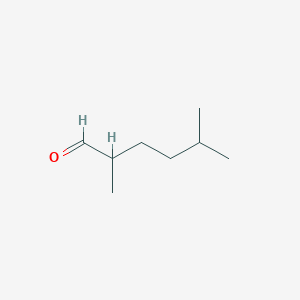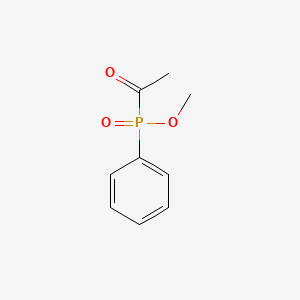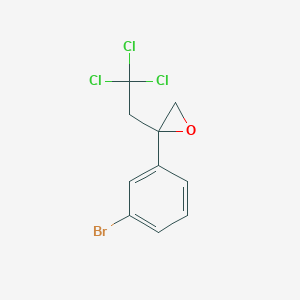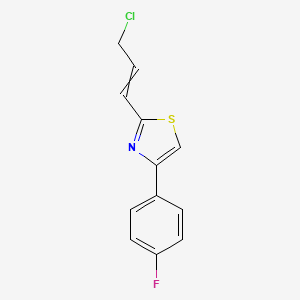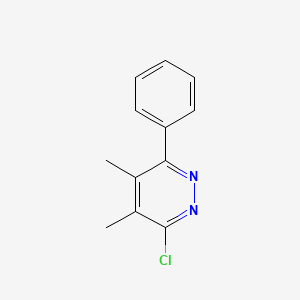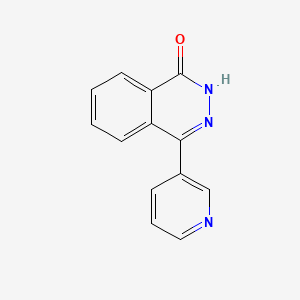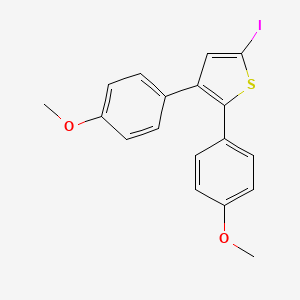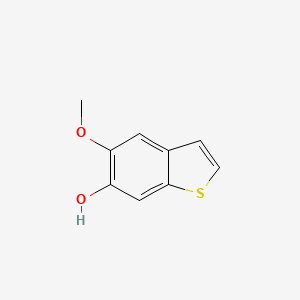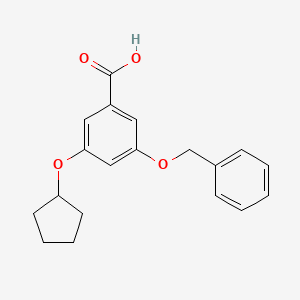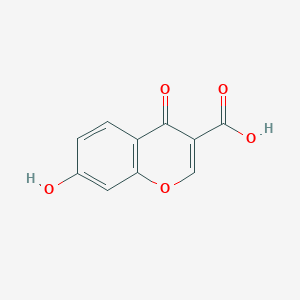
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is a derivative of chromone, a naturally occurring compound found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the oxidation of 3-formylchromone. One common method is the oxidation of 3-formylchromone using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the halogenation of formyl groups in 3-formylchromones followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The oxidation of 3-formylchromone remains a preferred method due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted chromones and chromone derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence, which is useful in imaging and sensing applications . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
3-Carboxy-7-hydroxycoumarin: A structurally similar compound with similar fluorescent properties.
7-Hydroxycoumarin-3-carboxylic acid: Another related compound used as a pH indicator and fluorescent dye.
Uniqueness: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific chromone structure, which imparts distinct photophysical and chemical properties. Its ability to undergo ESIPT and exhibit dual fluorescence makes it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C10H6O5 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
7-hydroxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-8(3-5)15-4-7(9(6)12)10(13)14/h1-4,11H,(H,13,14) |
InChI Key |
RQSYNGKUCHCIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


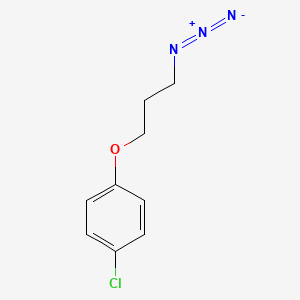
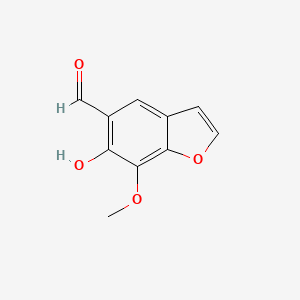
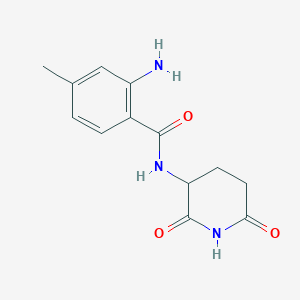
![1-{3-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}ethan-1-one](/img/structure/B8581099.png)
